molecular formula C15H17NO B025675 4-Hydroxy-4-(1-naphthyl)piperidine CAS No. 100240-14-0

4-Hydroxy-4-(1-naphthyl)piperidine

Cat. No.: B025675
CAS No.: 100240-14-0
M. Wt: 227.3 g/mol
InChI Key: UFPWCQRRHUQPFY-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(1-naphthyl)piperidine is an organic compound with the molecular formula C15H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a hydroxyl group and a naphthyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(1-naphthyl)piperidine typically involves the reaction of 1-naphthylamine with piperidone under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate compounds . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(1-naphthyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl piperidines.

Scientific Research Applications

4-Hydroxy-4-(1-naphthyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(1-naphthyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and naphthyl group play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-4-(1-naphthyl)piperidine include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the naphthyl group enhances its hydrophobic interactions and binding affinity with certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-naphthalen-1-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-15(8-10-16-11-9-15)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,16-17H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPWCQRRHUQPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568609
Record name 4-(Naphthalen-1-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100240-14-0
Record name 4-(Naphthalen-1-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.5 gm (4.7 mMol) 1-benzyl-4-hydroxy-4-(naphth-1-yl)piperidine and 0.1 gm 5% palladium on carbon in 45 mL methanol was stirred under a hydrogen atmosphere for 2 days at room temperature. The reaction mixture was then filtered through a bed of celite and the filtrate concentrated under reduced pressure. The residue was subjected to flash silica gel chromatography, eluting with dichloromethane containing 17% methanol. Fractions containing product were combined and concentrated under reduced pressure to provide 0.526 gm (49%) of the title compound as a white solid.
Name
1-benzyl-4-hydroxy-4-(naphth-1-yl)piperidine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
49%

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